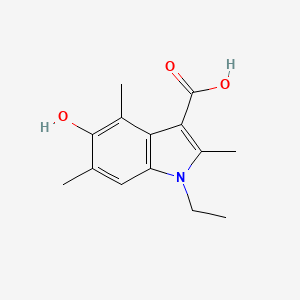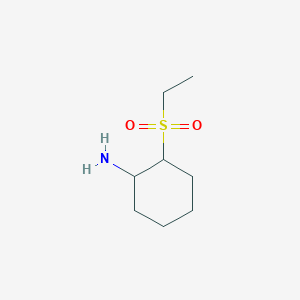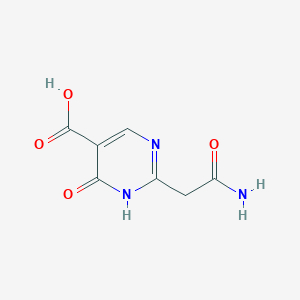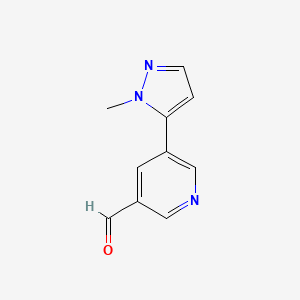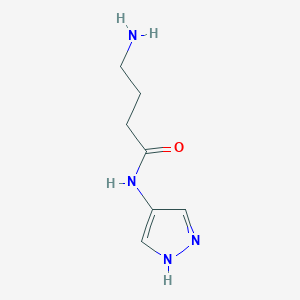
4-amino-N-(1H-pyrazol-4-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(1H-pyrazol-4-yl)butanamide is a chemical compound with the molecular formula C7H12N4O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, which involves the reaction of appropriate aminopyrazoles with chlorides in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
4-amino-N-(1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alcohols .
科学的研究の応用
4-amino-N-(1H-pyrazol-4-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like p38MAPK, which are involved in inflammatory responses.
Biology: It is used in the study of biological pathways and molecular interactions.
作用機序
The mechanism of action of 4-amino-N-(1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of p38MAPK by binding to its ATP-binding pocket, thereby preventing the phosphorylation of downstream targets involved in inflammatory responses .
類似化合物との比較
Similar Compounds
- 3-aminopyrazole
- 5-aminopyrazole
- 4-amino-1H-pyrazol-1-ylbutanamide
Uniqueness
4-amino-N-(1H-pyrazol-4-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biological pathways .
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
4-amino-N-(1H-pyrazol-4-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c8-3-1-2-7(12)11-6-4-9-10-5-6/h4-5H,1-3,8H2,(H,9,10)(H,11,12) |
InChIキー |
JFAFJTVSMBZZDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)NC(=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




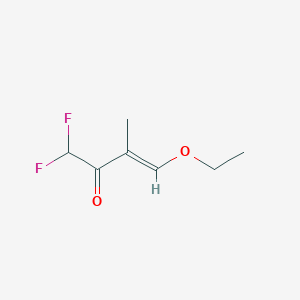
amine](/img/structure/B13158337.png)
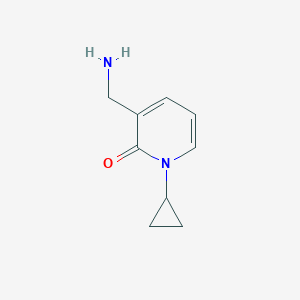

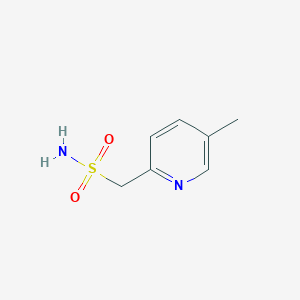

![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
